GNF-5

Catalog No.
S529129
CAS No.
778277-15-9
M.F
C20H17F3N4O3
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GNF-5

CAS Number

778277-15-9

Product Name

GNF-5

IUPAC Name

N-(2-hydroxyethyl)-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide

Molecular Formula

C20H17F3N4O3

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-6-4-15(5-7-16)27-18-11-17(25-12-26-18)13-2-1-3-14(10-13)19(29)24-8-9-28/h1-7,10-12,28H,8-9H2,(H,24,29)(H,25,26,27)

InChI Key

IIQUYGWWHIHOCF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GNF-5; GNF 5; GNF5.

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCO)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F

The exact mass of the compound N-(2-Hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide is 418.12528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GNF-5 (CAS 778277-15-9) is a highly selective, non-ATP competitive allosteric inhibitor of the Bcr-Abl tyrosine kinase, functioning by binding to the myristoyl pocket at the base of the kinase domain's C-lobe[1]. Synthesized as the N-hydroxyethyl carboxamide analog of the earlier generation GNF-2, GNF-5 was specifically engineered to deliver improved metabolic stability and pharmacokinetic properties suitable for in vivo applications[2]. With a baseline IC50 of approximately 0.12–0.22 µM against wild-type Bcr-Abl, it serves as a critical procurement standard for laboratories investigating orthogonal kinase inhibition, allosteric regulation, and the circumvention of ATP-site drug resistance in hematological models [1].

Substituting GNF-5 with standard ATP-competitive inhibitors (such as imatinib or nilotinib) fundamentally alters the assay mechanism, as these generic alternatives bind the ATP cleft and remain highly vulnerable to the recalcitrant T315I gatekeeper mutation[1]. Conversely, attempting to use the direct structural precursor, GNF-2, as a cost-saving alternative fails in translational workflows due to its poor pharmacokinetic profile; GNF-2 exhibits extremely low oral exposure in plasma, rendering it unviable for in vivo efficacy models [2]. Procurement of GNF-5 is therefore mandatory for workflows requiring a myristate-pocket binder that maintains sufficient bioavailability and clearance parameters to transition from in vitro biochemical screening to in vivo murine bone-marrow transplantation models [1].

Optimized Pharmacokinetics for In Vivo Processability

GNF-5 was structurally optimized from GNF-2 to resolve critical pharmacokinetic deficiencies that bottlenecked preclinical research. While GNF-2 is restricted to in vitro use due to rapid clearance and low oral exposure, GNF-5 demonstrates robust in vivo stability, enabling oral dosing up to 75 mg/kg twice daily in murine models [1]. This specific pharmacokinetic enhancement allows GNF-5 to achieve sustained therapeutic plasma concentrations necessary for in vivo bone-marrow transplantation models, ensuring processability in complex biological systems where the GNF-2 precursor fails [2].

Evidence DimensionIn vivo pharmacokinetic viability and oral exposure
Target Compound DataGNF-5 (Favorable PK, supports 75 mg/kg b.i.d. oral dosing in mice)
Comparator Or BaselineGNF-2 (Poor PK, low oral exposure in plasma)
Quantified DifferenceGNF-5 achieves functional in vivo exposure levels unattainable by GNF-2, enabling systemic efficacy.
ConditionsMurine pharmacokinetic profiling and Bcr-Abl bone-marrow transplantation models

Buyers conducting in vivo oncology studies must procure GNF-5 over GNF-2 to ensure adequate drug exposure and avoid premature clearance in animal models.

Synergistic Efficacy Against T315I Gatekeeper Mutations

The T315I mutation confers near-total resistance to conventional ATP-competitive inhibitors like imatinib. GNF-5 provides a distinct procurement advantage by binding the myristate pocket and altering the conformational dynamics of the ATP site. When utilized in combination with nilotinib, GNF-5 yields a calculated Combination Index (CI) of 0.6 in T315I Bcr-Abl-dependent cells, indicating moderate to strong synergy[1]. For instance, at a fixed GNF-5 concentration of 2 µM, nilotinib's IC50 against T315I proliferation drops to 0.8 µM, whereas either agent alone fails to achieve complete suppression [1].

Evidence DimensionCombination Index (CI) for T315I Bcr-Abl inhibition
Target Compound DataGNF-5 + Nilotinib (CI = 0.6, synergistic inhibition)
Comparator Or BaselineImatinib or GNF-5 alone (Inactive against T315I)
Quantified DifferenceSynergistic suppression of recalcitrant T315I cell growth (CI 0.6) versus complete resistance.
ConditionsT315I Bcr-Abl-dependent Ba/F3 cell proliferation assays

Procurement of GNF-5 is essential for researchers developing combination therapies aimed at overcoming ATP-site drug resistance in kinase assays.

Orthogonal Non-ATP Competitive Kinase Inhibition for Assay Development

To accurately study allosteric regulation without confounding ATP-site dynamics, an orthogonal inhibitor is required. GNF-5 specifically targets the myristoyl-binding pocket of Bcr-Abl, maintaining a potent IC50 of approximately 0.22 µM against wild-type Abl in a strictly non-ATP competitive manner [1]. In contrast, benchmark inhibitors like imatinib compete directly with ATP. Furthermore, GNF-5 shows no activity against myristate site mutants like E505K (IC50 > 10 µM), confirming its absolute selectivity for the allosteric pocket and its suitability as a precursor for allosteric probe development [1].

Evidence DimensionBinding mechanism and site-specific IC50
Target Compound DataGNF-5 (IC50 = 0.22 µM for WT Bcr-Abl; IC50 > 10 µM for E505K mutant)
Comparator Or BaselineImatinib (ATP-competitive; IC50 = 0.22 µM for E505K mutant)
Quantified DifferenceComplete orthogonal binding (myristate pocket vs ATP cleft) validated by mutant selectivity.
ConditionsBiochemical Abl tyrosine kinase phosphorylation assays

GNF-5 is the optimal tool compound for assay developers needing to validate myristate-pocket binding and allosteric mechanisms without interfering with the ATP cleft.

In Vivo Xenograft and Bone-Marrow Transplantation Models

Due to its optimized pharmacokinetic profile and improved oral bioavailability compared to GNF-2, GNF-5 is the preferred allosteric inhibitor for translational in vivo studies. It is specifically procured for murine models evaluating the systemic efficacy of Bcr-Abl inhibition, supporting dosing regimens up to 75 mg/kg twice daily without rapid clearance [1].

Synergistic Drug Combination Screening Assays

GNF-5 serves as a critical baseline reagent in high-throughput screening for combination therapies. By locking the kinase in an autoinhibited conformation via the myristate pocket, GNF-5 is used alongside novel or existing ATP-competitive inhibitors to screen for synergistic effects against recalcitrant mutations like T315I, where single-agent therapies fail [1].

Allosteric PROTAC Ligand Synthesis

In the development of targeted protein degraders, GNF-5 is utilized as a highly specific targeting moiety for allosteric BCR-ABL1 PROTACs (e.g., GMB-475). Its non-ATP competitive nature allows chemists to engineer degraders that bind the myristate pocket, offering a distinct degradation profile that is particularly effective against specific mutants like G250E [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

418.12527490 Da

Monoisotopic Mass

418.12527490 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3ZUA56XMQQ

Wikipedia

Gnf-5

Dates

Last modified: 08-15-2023
1: Skora L, Kempf D, Mestan J, D'Orazio D, Jahnke W. Phosphorylation of Tyr245 in the open-inhibited state of Abelson kinase does not induce downstream signaling. Eur J Haematol. 2015 Jul 7. doi: 10.1111/ejh.12627. [Epub ahead of print] PubMed PMID: 26154982.
2: Karunakaran U, Park SJ, Jun do Y, Sim T, Park KG, Kim MO, Lee IK. Non-receptor tyrosine kinase inhibitors enhances β-cell survival by suppressing the PKCδ signal transduction pathway in streptozotocin-induced β-cell apoptosis. Cell Signal. 2015 Jun;27(6):1066-74. doi: 10.1016/j.cellsig.2015.01.018. Epub 2015 Feb 12. PubMed PMID: 25683919.
3: Chen S, Tang DD. c-Abl tyrosine kinase regulates cytokinesis of human airway smooth muscle cells. Am J Respir Cell Mol Biol. 2014 Jun;50(6):1076-83. doi: 10.1165/rcmb.2013-0438OC. PubMed PMID: 24392933; PubMed Central PMCID: PMC4068917.
4: Skora L, Mestan J, Fabbro D, Jahnke W, Grzesiek S. NMR reveals the allosteric opening and closing of Abelson tyrosine kinase by ATP-site and myristoyl pocket inhibitors. Proc Natl Acad Sci U S A. 2013 Nov 19;110(47):E4437-45. doi: 10.1073/pnas.1314712110. Epub 2013 Nov 4. PubMed PMID: 24191057; PubMed Central PMCID: PMC3839726.
5: Cleary RA, Wang R, Wang T, Tang DD. Role of Abl in airway hyperresponsiveness and airway remodeling. Respir Res. 2013 Oct 11;14:105. doi: 10.1186/1465-9921-14-105. PubMed PMID: 24112389; PubMed Central PMCID: PMC3852349.
6: Iacob RE, Zhang J, Gray NS, Engen JR. Allosteric interactions between the myristate- and ATP-site of the Abl kinase. PLoS One. 2011 Jan 10;6(1):e15929. doi: 10.1371/journal.pone.0015929. PubMed PMID: 21264348; PubMed Central PMCID: PMC3018526.
7: Kim DH, Sim T. Chemical kinomics: a powerful strategy for target deconvolution. BMB Rep. 2010 Nov;43(11):711-9. doi: 10.5483/BMBRep.2010.43.11.711. Review. PubMed PMID: 21110913.
8: Deng X, Okram B, Ding Q, Zhang J, Choi Y, Adrián FJ, Wojciechowski A, Zhang G, Che J, Bursulaya B, Cowan-Jacob SW, Rummel G, Sim T, Gray NS. Expanding the diversity of allosteric bcr-abl inhibitors. J Med Chem. 2010 Oct 14;53(19):6934-46. doi: 10.1021/jm100555f. PubMed PMID: 20828158; PubMed Central PMCID: PMC2951064.
9: Zhang J, Adrián FJ, Jahnke W, Cowan-Jacob SW, Li AG, Iacob RE, Sim T, Powers J, Dierks C, Sun F, Guo GR, Ding Q, Okram B, Choi Y, Wojciechowski A, Deng X, Liu G, Fendrich G, Strauss A, Vajpai N, Grzesiek S, Tuntland T, Liu Y, Bursulaya B, Azam M, Manley PW, Engen JR, Daley GQ, Warmuth M, Gray NS. Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors. Nature. 2010 Jan 28;463(7280):501-6. doi: 10.1038/nature08675. Epub 2010 Jan 13. PubMed PMID: 20072125; PubMed Central PMCID: PMC2901986.

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